molecular formula C25H20F2N2O4S B3011541 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 895650-13-2

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B3011541
CAS RN: 895650-13-2
M. Wt: 482.5
InChI Key: KHFFNNTYRKLSIY-UHFFFAOYSA-N
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Description

The compound "2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic core. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of complex quinoline derivatives is a topic of interest in medicinal chemistry. For instance, the synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines is discussed, highlighting the importance of sulfonamide groups in biological activity . Additionally, the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution is described, which could be relevant to the synthesis of the compound , as it also contains a fluorinated quinoline moiety .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . These techniques would be essential in confirming the structure of "2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide" and ensuring the purity and identity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can provide insights into the potential reactions of the compound . For example, the sulfonamide group has been shown to interact with enzymes such as phenylethanolamine N-methyltransferase (PNMT), which could suggest that the compound may also interact with biological targets through its sulfonamide moiety . The intramolecular substitution reactions used to synthesize fluorinated quinolines could also be relevant to understanding the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as lipophilicity, have been studied in the context of their biological activity. For example, the lipophilicity of sulfones and sulfonamides has been compared, which is relevant since the compound contains a sulfonyl group . These properties are crucial for determining the compound's suitability for crossing biological barriers, such as the blood-brain barrier, and its overall pharmacokinetic profile.

Scientific Research Applications

Cytotoxic Activities

Research on sulfonamide derivatives, including structures akin to the mentioned compound, has identified potential cytotoxic activities against cancer cell lines. For instance, Ghorab et al. (2015) synthesized sulfonamide derivatives displaying anticancer activity against breast and colon cancer cell lines, with specific compounds exhibiting significant potency (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Structural Aspects and Properties

The structural properties of amide-containing isoquinoline derivatives have been studied, highlighting the formation of gels and crystalline solids upon treatment with different acids. This research provides insight into the chemical behavior and potential applications of these compounds in material science and pharmaceutical formulations (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antifungal Agents

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of quinoline and isoquinoline derivatives. For example, Patel et al. (2009) reported the synthesis of fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole, demonstrating antimicrobial, anti-inflammatory, and anticonvulsant activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Imaging and Diagnostic Applications

Research into fluorinated quinoline derivatives has explored their use in PET imaging to visualize the expression of translocator proteins in the brain, aiding in the diagnosis and study of neurological conditions (Yui et al., 2010).

Synthesis and Drug Development

The synthesis and characterization of new compounds based on quinoline and isoquinoline scaffolds have been a focus for developing potential anticancer and antimicrobial agents. For example, Ahmed et al. (2018) designed and synthesized new lipophilic acetamide derivatives showing promising anticancer and antimicrobial properties, highlighting the versatile applications of these compounds in drug discovery (Ahmed et al., 2018).

properties

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O4S/c1-2-16-3-10-20(11-4-16)34(32,33)23-14-29(22-12-7-18(27)13-21(22)25(23)31)15-24(30)28-19-8-5-17(26)6-9-19/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFFNNTYRKLSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

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